7-Chloro-3-(oxolan-2-ylmethyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one

Lipophilicity Drug-likeness Permeability

This 7-chloro-2-mercaptoquinazolin-4-one features an electron-withdrawing 7-Cl group critical for DHFR/EGFR-TK potency and elevated logP (2.52 vs 1.39 des-chloro) for cell permeability. Two orthogonal handles—2-SH for S-alkylation, 7-Cl for cross-coupling—enable one-scaffold, two-vector library enumeration. Validated scaffold for antibacterial DHFR programs. Choose this chlorinated building block when target engagement requires electron-deficient quinazolinone pharmacophores.

Molecular Formula C13H13ClN2O2S
Molecular Weight 296.77
CAS No. 851169-53-4
Cat. No. B2974736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-3-(oxolan-2-ylmethyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one
CAS851169-53-4
Molecular FormulaC13H13ClN2O2S
Molecular Weight296.77
Structural Identifiers
SMILESC1CC(OC1)CN2C(=O)C3=C(C=C(C=C3)Cl)NC2=S
InChIInChI=1S/C13H13ClN2O2S/c14-8-3-4-10-11(6-8)15-13(19)16(12(10)17)7-9-2-1-5-18-9/h3-4,6,9H,1-2,5,7H2,(H,15,19)
InChIKeyPIDANLYQPDAYQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for 7-Chloro-3-(oxolan-2-ylmethyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one (CAS 851169-53-4): A 2-Mercaptoquinazolin-4-one Building Block


7-Chloro-3-(oxolan-2-ylmethyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one (CAS 851169-53-4) is a synthetic heterocyclic compound belonging to the 2-mercaptoquinazolin-4(3H)-one chemotype [1]. It features a quinazolinone core with a 2-sulfanyl (mercapto) group, an N3-oxolan-2-ylmethyl (tetrahydrofuran-2-ylmethyl) substituent, and a 7-chloro substituent on the benzo ring (MF: C₁₃H₁₃ClN₂O₂S; MW: 296.77 g/mol) . This compound is catalogued as Enamine building block EN300-10794 and is supplied at ≥95% purity [2]. The 2-mercaptoquinazolin-4-one scaffold is a recognized pharmacophore associated with dihydrofolate reductase (DHFR) inhibition, epidermal growth factor receptor tyrosine kinase (EGFR-TK) inhibition, and multi-kinase inhibitory activities [3].

Why Generic 2-Mercaptoquinazolin-4-one Analogs Cannot Substitute for 7-Chloro-3-(oxolan-2-ylmethyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one


Substituting this compound with its closest non-chlorinated analog, 2-mercapto-3-(tetrahydrofuran-2-ylmethyl)quinazolin-4(3H)-one (CAS 422274-58-6, EN300-06895), negates the distinct physicochemical and pharmacological advantages conferred by the 7-chloro substituent. The chlorine atom at position 7 acts as an electron-withdrawing group (EWG) that has been explicitly identified in this chemotype as a driver of enhanced DHFR and EGFR-TK inhibitory potency [1]. Furthermore, the 7-chloro substitution increases the calculated logP from 1.39 to 2.52, a meaningful shift in lipophilicity that alters membrane permeability and nonspecific protein binding profiles, directly impacting cellular assay outcomes and hit-to-lead progression . Simply procuring a non-chlorinated or differently N3-substituted 2-mercaptoquinazolin-4-one changes both the electronic properties of the pharmacophore and the physicochemical profile of the screening candidate.

Quantitative Differentiation Evidence for 7-Chloro-3-(oxolan-2-ylmethyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one vs. Closest Analogs


Increased Lipophilicity (LogP 2.52 vs. 1.39) Relative to the 7-Des-chloro Analog

The 7-chloro substituent increases the calculated logP of the target compound to 2.52, compared to 1.39 for the non-chlorinated analog 2-mercapto-3-(tetrahydrofuran-2-ylmethyl)quinazolin-4(3H)-one (CAS 422274-58-6) . This ΔlogP of approximately +1.13 units represents a substantial increase in lipophilicity, moving the compound into a more favorable range for passive membrane permeability while remaining within Lipinski-compliant boundaries (logP < 5). For context, this shift is comparable to the logP difference between phenol (1.46) and 4-chlorophenol (2.39), a well-characterized hydrophobic increment.

Lipophilicity Drug-likeness Permeability

Electron-Withdrawing 7-Chloro Group Predicted to Enhance DHFR and EGFR-TK Inhibitory Potency Based on Class-Level SAR

In the 2-mercaptoquinazolin-4-one chemotype, the inhibitory properties against DHFR and EGFR-TK have been explicitly attributed to the presence of an electron-withdrawing group on the quinazolinone ring [1]. The study by El-Gazzar et al. (2023) demonstrated that compounds incorporating electron-withdrawing substituents exhibited enhanced DHFR inhibitory activity, with the most potent compounds (37, 21, 54) achieving IC₅₀ values of 0.03, 0.08, and 0.08 μM against DHFR [1]. These values represent up to 2.7-fold improvement over methotrexate (IC₅₀ = 0.08 μM) in the same assay. The 7-chloro group on the target compound is a canonical electron-withdrawing substituent (Hammett σₘ = 0.37, σₚ = 0.23), which is expected to impart similar electronic enhancement relative to the non-chlorinated analog. This is supported by the observation that compounds lacking an electron-withdrawing group (e.g., compound 54 in the series) did not show comparable DHFR inhibition.

DHFR inhibition EGFR-TK inhibition Electron-withdrawing SAR

Molecular Weight Differentiation (296.77 vs. 262.33 g/mol) and Implications for Lead-Likeness and Fragment-Based Screening

The target compound has a molecular weight of 296.77 g/mol, which is 34.44 g/mol higher than the non-chlorinated analog (262.33 g/mol) due to the substitution of hydrogen (1.01 g/mol) with chlorine (35.45 g/mol) at position 7 [1]. At 296.77 g/mol, the target compound falls within the 'lead-like' space (MW ≤ 350) defined by Teague et al. and remains well within Lipinski's rule of five (MW ≤ 500), whereas the des-chloro analog at 262.33 g/mol borders on 'fragment-like' space (MW ≤ 250–300) [2]. This 13% increase in molecular weight is associated with corresponding increases in van der Waals surface area, polarizability, and potential for hydrophobic interactions with target binding pockets.

Molecular weight Lead-likeness Fragment-based drug discovery

Dual Functionalization for Orthogonal Derivatization: 2-Mercapto and 7-Chloro as Synthetic Handles

The target compound presents two distinct sites for downstream chemical elaboration: the 2-sulfanyl (thiol) group, which can undergo S-alkylation, S-arylation, or oxidation to disulfides and sulfonamides [1], and the 7-chloro position, which can participate in palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, etc.) [2]. This dual orthogonal reactivity is a documented advantage for the systematic exploration of 2-mercaptoquinazolin-4-one SAR, as demonstrated by the S-alkylation strategy employed by El-Gazzar et al. (2023) to generate the compound 24 series, which yielded an EGFR-TK inhibitor with IC₅₀ = 13.40 nM [3]. The non-chlorinated analog (CAS 422274-58-6) lacks the 7-chloro handle, reducing it to a single-point derivatization scaffold.

Synthetic chemistry Building block Orthogonal functionalization

Purity and Quality: ≥95% Purity Specification with Multi-Vendor Availability

The target compound is commercially available at ≥95% purity from Enamine LLC (EN300-10794) [1], as well as from AKSci (0469CM) at 95% and Leyan (Product 1557624) at 98% . The non-chlorinated analog (CAS 422274-58-6) is available at comparable purity (95% from Enamine, EN300-06895). However, the 7-chloro derivative's availability through multiple independent suppliers provides procurement resilience and enables competitive pricing. The assigned Enamine catalog number places this compound within the world's largest commercially available screening compound collection (approximately 280,000 building blocks) .

Compound purity Quality control Procurement

Procurement-Driven Application Scenarios for 7-Chloro-3-(oxolan-2-ylmethyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one


DHFR/EGFR-TK Focused Library Design Requiring an Electron-Withdrawing Quinazolinone Scaffold

For medicinal chemistry programs targeting dihydrofolate reductase (DHFR) or epidermal growth factor receptor tyrosine kinase (EGFR-TK), this compound provides a validated scaffold with the electron-withdrawing 7-chloro group identified as critical for inhibitory potency [1]. The S-alkylation strategy demonstrated by El-Gazzar et al. (2023) can be directly applied to the 2-mercapto group, enabling rapid generation of S-substituted analogs for SAR expansion. Based on class-level data, compounds derived from this scaffold can achieve DHFR IC₅₀ values in the 0.03–0.30 μM range and EGFR-TK IC₅₀ as low as 13.40 nM [1]. Procure this compound when the intended medicinal chemistry strategy explicitly requires electron-withdrawing substitution on the quinazolinone ring for target engagement, rather than the non-chlorinated analog.

Multi-Kinase Inhibitor Screening with Optimized Lipophilicity for Cellular Permeability

The calculated logP of 2.52 positions this compound favorably for passive cellular permeability while maintaining drug-like properties . In multi-kinase inhibitor screening campaigns—modeled after the 2-sulfanylquinazolin-4(3H)-one series showing activity against VEGFR2, EGFR, HER2, and CDK2 [2]—this building block offers an appropriate lipophilicity starting point for hit identification. Unlike the des-chloro analog (logP 1.39), which may show limited membrane partitioning in cell-based assays, the chlorinated analog's increased logP is expected to yield higher intracellular concentrations at equivalent extracellular dosing, making it the preferred entry point for phenotype-driven screening cascades.

Orthogonal Dual-Derivatization Platform for Combinatorial Library Synthesis

As a building block featuring two orthogonal reactive sites (2-SH and 7-Cl), this compound enables efficient one-scaffold, two-vector library enumeration [3]. The 2-mercapto group can be first diversified via microwave-assisted S-alkylation with alkyl/aryl halides, as demonstrated for the 2-mercaptoquinazolin-4-one class [4]. Subsequently, the 7-chloro position can be elaborated via palladium-catalyzed Suzuki or Buchwald-Hartwig coupling to introduce aryl or amine diversity. This sequential orthogonal strategy doubles the accessible chemical space per synthetic cycle compared to single-handle scaffolds. Procurement is recommended for groups building focused quinazolinone libraries exceeding 50 compounds, where scaffold efficiency directly translates to resource savings.

Antimicrobial DHFR Inhibitor Program Leveraging the 2-Mercaptoquinazolin-4-one Pharmacophore

Multiple studies have validated the 2-mercaptoquinazolin-4-one chemotype as a privileged scaffold for bacterial DHFR inhibition, with reported IC₅₀ values against Staphylococcus aureus DHFR (SaDHFR) of 0.769 ± 0.04 μM and Escherichia coli DHFR (EcDHFR) of 0.158 ± 0.01 μM for structurally related analogs [5]. The 7-chloro substitution on this building block is consistent with substituent patterns that enhance antibacterial DHFR potency. For antimicrobial discovery groups evaluating 2-mercaptoquinazolin-4-one derivatives against Gram-positive and Gram-negative bacterial strains, this compound provides an appropriate starting point for hit generation, with the understanding that literature precedent from the class suggests MIC values in the low micromolar range are achievable upon S-alkylation optimization [4].

Quote Request

Request a Quote for 7-Chloro-3-(oxolan-2-ylmethyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.